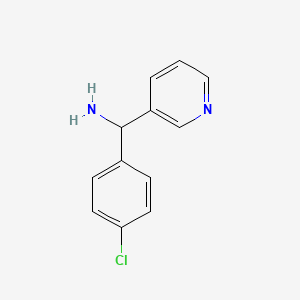

(4-Chlorophenyl)(pyridin-3-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-pyridin-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c13-11-5-3-9(4-6-11)12(14)10-2-1-7-15-8-10/h1-8,12H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUVQMLTPOSSPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424669 | |

| Record name | 1-(4-Chlorophenyl)-1-(pyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883548-10-5 | |

| Record name | 1-(4-Chlorophenyl)-1-(pyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 883548-10-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chlorophenyl Pyridin 3 Yl Methanamine

Retrosynthetic Analysis of the (4-Chlorophenyl)(pyridin-3-yl)methanamine Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. youtube.comyoutube.com For this compound, the most logical disconnection is at the carbon-nitrogen single bond of the amine. This approach suggests two primary precursor molecules: a carbonyl compound and an amine source, or an electrophilic carbon source and a nitrogen nucleophile.

A primary retrosynthetic disconnection breaks the bond between the benzylic carbon and the nitrogen atom. This leads to two main synthetic pathways:

Pathway A: Imine Formation and Reduction. This pathway involves the formation of an imine from 4-chlorobenzaldehyde (B46862) and 3-aminopyridine (B143674), or from pyridine-3-carbaldehyde and 4-chloroaniline (B138754). The subsequent reduction of the imine intermediate would yield the target secondary amine. This is the basis for reductive amination approaches.

Pathway B: Nucleophilic Substitution. This pathway considers the reaction between a halo-substituted precursor, such as 3-(chloromethyl)pyridine (B1204626) or 4-chlorobenzyl chloride, and an appropriate amine, like 4-chloroaniline or 3-aminopyridine, respectively. This strategy falls under amine alkylation.

A less common but viable disconnection could involve a multi-component reaction where the three key fragments—the 4-chlorophenyl ring, the pyridin-3-yl ring, and the methanamine bridge—are assembled in a single step.

Classical Synthetic Routes to this compound

Classical synthetic methods provide foundational strategies for the construction of this compound. These routes are often characterized by their straightforward reaction conditions and readily available starting materials.

Reductive Amination Approaches

Reductive amination is a versatile method for forming amines from carbonyl compounds and ammonia (B1221849) or primary or secondary amines. masterorganicchemistry.com The reaction proceeds via the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine. This method is advantageous as it often avoids the problem of over-alkylation that can occur in direct amine alkylation. masterorganicchemistry.com

The synthesis of this compound via reductive amination can be envisioned through two main routes:

Route 1: Reaction of 4-chlorobenzaldehyde with 3-aminopyridine to form an imine, followed by reduction.

Route 2: Reaction of pyridine-3-carbaldehyde with 4-chloroaniline, followed by reduction.

A variety of reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a common choice, though it can also reduce the starting aldehyde. masterorganicchemistry.com More selective reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they selectively reduce the imine in the presence of the aldehyde. masterorganicchemistry.commdma.ch The choice of solvent and the potential use of a Lewis acid catalyst, such as Ti(OiPr)₄, can influence the reaction efficiency. masterorganicchemistry.com

| Precursors | Reducing Agent | Key Features |

| 4-Chlorobenzaldehyde, 3-Aminopyridine | NaBH(OAc)₃ | Mild conditions, high selectivity for the imine. |

| Pyridine-3-carbaldehyde, 4-Chloroaniline | NaBH₃CN | Effective for selective imine reduction, though cyanide is a consideration. masterorganicchemistry.com |

| 4-Chlorobenzaldehyde, 3-Aminopyridine | NaBH₄ | Less selective, may require a two-step procedure of imine formation then reduction. masterorganicchemistry.com |

Amine Alkylation Strategies

Amine alkylation involves the reaction of an amine with an alkyl halide in a nucleophilic substitution reaction. wikipedia.org For the synthesis of this compound, this could involve the reaction of 3-aminopyridine with 4-chlorobenzyl halide or 4-chloroaniline with 3-(halomethyl)pyridine.

A significant challenge with amine alkylation is the potential for over-alkylation, where the newly formed secondary amine reacts further with the alkyl halide to produce a tertiary amine and even a quaternary ammonium (B1175870) salt. wikipedia.org To control this, reaction conditions such as stoichiometry, temperature, and the presence of a base to neutralize the hydrohalic acid formed are critical. dtic.mil The use of a large excess of the starting amine can favor the formation of the desired secondary amine.

| Amine | Alkylating Agent | Base | Potential Issues |

| 3-Aminopyridine | 4-Chlorobenzyl chloride | Na₂CO₃ or Et₃N | Over-alkylation to tertiary amine. |

| 4-Chloroaniline | 3-(Chloromethyl)pyridine | K₂CO₃ | Potential for polymerization or side reactions. |

Multi-component Reactions for this compound Synthesis

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. organic-chemistry.orgfrontiersin.org This approach is highly atom-economical and efficient, reducing the number of synthetic steps and purification stages. nih.govtcichemicals.com While specific MCRs for the direct synthesis of this compound are not extensively documented, conceptually, a three-component reaction could be designed.

Such a reaction might involve, for example, a variation of the Mannich reaction, which typically involves an aldehyde, an amine, and a compound containing an acidic proton. organic-chemistry.org A hypothetical MCR for this compound could involve a one-pot reaction of 4-chlorobenzene, a source of the pyridine-3-yl group, and a nitrogen source under specific catalytic conditions. The development of novel MCRs is an active area of research, and such a strategy could offer a streamlined route to the target molecule. frontiersin.org

Advanced Synthetic Protocols for this compound

Advances in synthetic chemistry have led to the development of more sophisticated and efficient methods for amine synthesis, particularly through the use of catalysis.

Catalytic Methods in this compound Synthesis

Catalytic methods offer several advantages, including milder reaction conditions, higher selectivity, and improved yields. For the synthesis of this compound, catalytic approaches could be applied to both reductive amination and amine alkylation strategies.

In the context of reductive amination, various metal catalysts can be used to facilitate the reduction of the in situ formed imine. For instance, palladium on carbon (Pd/C) in the presence of a hydrogen source like hydrogen gas or a transfer hydrogenation reagent can be effective. organic-chemistry.org Copper-catalyzed protocols have also been developed for the reductive methylation of amines, which could be adapted for this synthesis. organic-chemistry.org

For amine alkylation, transition metal-catalyzed cross-coupling reactions represent a powerful tool. While not a direct alkylation with an alkyl halide, a related approach is the Buchwald-Hartwig amination, which couples an amine with an aryl halide or triflate. Although this is typically used to form aryl amines, variations of this methodology could potentially be explored for the construction of the C-N bond in the target molecule.

A patent describes the synthesis of a related compound, (4-chlorophenyl)(pyridin-2-yl)methanol, by the reduction of (4-chloro-phenyl-)(pyridin-2-yl)ketone with sodium borohydride. google.com This alcohol could then be converted to a halide and subsequently reacted with an amine. This highlights a multi-step but potentially high-yielding catalytic approach.

| Reaction Type | Catalyst | Key Advantages |

| Catalytic Reductive Amination | Pd/C, H₂ | High efficiency, clean reaction. |

| Catalytic Reductive Amination | Copper catalyst, Phenylsilane | Mild conditions, good to excellent yields. organic-chemistry.org |

| Catalytic Cross-Coupling (Hypothetical) | Palladium or Copper catalyst | High functional group tolerance, potential for direct C-N bond formation. |

Asymmetric Synthesis of Chiral this compound Analogues

The development of synthetic routes to chiral analogues of this compound is crucial for accessing enantiomerically pure compounds, which often exhibit distinct biological activities. Asymmetric synthesis in this context primarily focuses on the stereoselective creation of the chiral carbon center connecting the chlorophenyl and pyridinyl moieties.

Chiral organocatalysts and metal salt catalysts have been pivotal in the asymmetric synthesis of structurally related chiral α-tetrasubstituted (diaryl)alkyl or (triaryl) methanamines. nih.gov For instance, chiral phosphoric acids, such as those derived from BINOL, have been successfully employed in enantioselective Friedel-Crafts reactions to construct similar chiral scaffolds with high enantiomeric excess (ee). nih.gov Another approach involves the use of chiral auxiliaries, such as 8-phenylmenthol, to induce diastereoselectivity in the synthesis of chiral heterocycles. benthamscience.com Furthermore, the transformation of β-amino alcohols derived from natural amino acids can lead to rearranged chiral products with high enantiomeric excesses. researchgate.net The development of enantiopure piperidines has also been achieved with complete chirality retention (ee > 95%) through an effective protecting group strategy. rsc.org

Table 1: Strategies for Asymmetric Synthesis of Chiral Amines

| Catalytic System/Method | Key Features | Potential Application to Target Compound |

|---|---|---|

| Chiral Phosphoric Acid (e.g., BINOL-derived) | Enables enantioselective Friedel-Crafts type reactions. nih.gov | Potentially applicable for the direct asymmetric coupling of a 4-chlorophenyl nucleophile to a pyridin-3-yl imine derivative. |

| Chiral Auxiliaries (e.g., 8-phenylmenthol) | Induces diastereoselectivity, which can be followed by removal of the auxiliary to yield the chiral product. benthamscience.com | An auxiliary attached to either the pyridine (B92270) or chlorophenyl precursor could guide the stereoselective formation of the C-N bond. |

| Chiral Amines from Natural Sources | Utilizes the inherent chirality of natural amino acids to produce chiral β-amino alcohols and subsequently rearranged products. researchgate.net | Could serve as a starting point for a multi-step synthesis of chiral analogues. |

| Exocyclic Chirality Induced Condensation | Employs a chiral amine to induce asymmetry in a condensation reaction, leading to enantiopure piperidines. rsc.org | A similar strategy could be devised for the synthesis of chiral this compound. |

Flow Chemistry Applications in this compound Production

Flow chemistry, utilizing microreactors and continuous processing, offers significant advantages for the synthesis of this compound, including enhanced safety, efficiency, and scalability. organic-chemistry.orgnih.gov This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. organic-chemistry.org

For the synthesis of pyridine derivatives, continuous flow microreactors have been successfully employed for N-oxidation reactions, demonstrating high efficiency and stability over extended periods. organic-chemistry.orgresearchgate.net These systems can be safer and more environmentally friendly than traditional batch reactors. organic-chemistry.org The application of flow chemistry is particularly beneficial for reactions that are hazardous or difficult to control in batch, such as those involving unstable intermediates like N-chloramines. nih.gov Continuous flow setups can generate and immediately use such intermediates, avoiding their isolation and handling. nih.gov

Table 2: Advantages of Flow Chemistry in Chemical Synthesis

| Feature | Description | Relevance to this compound Synthesis |

|---|---|---|

| Enhanced Safety | Minimizes the volume of hazardous materials at any given time and allows for better control of exothermic reactions. bme.hu | Important for potentially energetic reactions or when using hazardous reagents. |

| Improved Efficiency and Yield | Precise control over reaction parameters leads to higher selectivity and conversion rates. organic-chemistry.org | Can lead to a more cost-effective and sustainable production process. |

| Scalability | Production can be scaled up by running the system for longer durations or by parallelizing reactors. youtube.com | Facilitates the transition from laboratory-scale synthesis to industrial production. |

| Process Intensification | Integration of multiple reaction and purification steps into a single continuous process. acs.org | Can streamline the synthesis, reducing footprint and operational costs. |

| Access to Novel Reaction Conditions | Enables the use of high temperatures and pressures that are not feasible in batch reactors. patsnap.com | May open up new synthetic routes with improved efficiency. |

Purification and Isolation Techniques for this compound

The purification and isolation of this compound are critical steps to ensure the high purity required for its intended applications. Common techniques include extraction, crystallization, and chromatography.

Acid-base liquid-liquid extraction is a primary method for separating the basic amine product from non-basic impurities. reddit.com The use of acids like citric acid or hydrochloric acid can protonate the amine, making it soluble in an aqueous phase, while neutral organic impurities remain in the organic phase. reddit.com Subsequent basification of the aqueous layer with a base such as sodium hydroxide (B78521) will deprotonate the amine, allowing it to be extracted back into an organic solvent. reddit.com

Crystallization is another powerful purification technique. For solid compounds, recrystallization from a suitable solvent or solvent mixture can yield highly pure crystalline material. Co-crystallization with dicarboxylic acids has been shown to be an effective method for purifying pyridine derivatives. nih.gov The choice of solvent is crucial and can significantly impact the yield and purity of the final product.

While column chromatography is a versatile purification method, for greener and more scalable processes, alternatives are often sought. reddit.com However, for laboratory-scale synthesis and for obtaining very high purity material, it remains a valuable tool.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally sustainable manufacturing processes. reachemchemicals.comblazingprojects.com This involves a holistic approach to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. acs.orgnih.gov

Solvent Selection and Minimization

Solvents constitute a significant portion of the waste generated in pharmaceutical and chemical manufacturing. tandfonline.com Therefore, careful solvent selection and minimization are key aspects of green synthesis. mrforum.com The ideal scenario is a solvent-free reaction, which can sometimes be achieved, for example, in the formation of imines. reddit.comresearchgate.net

When solvents are necessary, the use of greener alternatives is encouraged. mrforum.comyoutube.com Water is an excellent green solvent, although its use can be limited by the solubility of reactants. mrforum.com Other green solvents include supercritical fluids like CO2, ionic liquids, and bio-based solvents. mrforum.comyoutube.comiaph.in For reactions like reductive amination, solvents such as ethyl acetate (B1210297) are considered more environmentally friendly than chlorinated solvents like dichloromethane (B109758) or 1,2-dichloroethane. acsgcipr.org It is also important to consider the entire lifecycle of the solvent, including its production and disposal. acs.org

Table 3: Comparison of Solvents for Chemical Synthesis

| Solvent Class | Examples | Green Chemistry Considerations |

|---|---|---|

| Conventional Solvents | Dichloromethane, Chloroform, DMF | Often toxic, environmentally persistent, and derived from petrochemicals. acsgcipr.org |

| Greener Conventional Solvents | Ethyl Acetate, Ethanol, 2-Butanone | Generally less toxic and more biodegradable. tandfonline.comacsgcipr.org |

| "Green" Solvents | Water, Supercritical CO2, Ionic Liquids, Bio-solvents | Offer advantages such as low toxicity, non-flammability, and potential for recycling. mrforum.comyoutube.com |

| Solvent-Free | Neat reaction conditions | The most ideal scenario, eliminating solvent waste altogether. researchgate.net |

Atom Economy Considerations

Atom economy is a fundamental metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comjocpr.com A high atom economy indicates that most of the atoms from the starting materials are incorporated into the final product, minimizing waste. primescholars.comjocpr.com

For the synthesis of this compound, reactions with high atom economy are preferred. For example, addition reactions, rearrangements, and certain catalytic reactions often have high atom economies. jocpr.comnih.gov In contrast, substitution and elimination reactions can generate significant amounts of byproducts, leading to lower atom economy. primescholars.com The choice of reagents and reaction pathway has a direct impact on the atom economy. For instance, using a catalytic amount of a substance is preferable to using stoichiometric amounts of reagents that are not incorporated into the final product. primescholars.com

The concept of atom economy is a crucial part of a broader assessment of the "greenness" of a synthesis, which also includes metrics like the E-Factor (Environmental Factor) and Process Mass Intensity (PMI), which consider the total waste generated per unit of product. nih.govmdpi.comwhiterose.ac.uk

Medicinal Chemistry and Drug Discovery Applications of 4 Chlorophenyl Pyridin 3 Yl Methanamine

Role of (4-Chlorophenyl)(pyridin-3-yl)methanamine as a Privileged Scaffold

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. While the individual components of this compound, namely the 4-chlorophenyl and pyridin-3-yl groups, are common in bioactive molecules, extensive research specifically designating the combined this compound as a privileged scaffold is not widely documented in publicly available literature. However, the frequent appearance of these and similar motifs in various classes of biologically active compounds suggests the potential of this core structure in the design of novel therapeutic agents.

Library Design and Synthesis Based on the this compound Core

The design and synthesis of chemical libraries based on a core scaffold are fundamental to identifying new lead compounds in drug discovery. For the this compound core, synthetic efforts would typically focus on modifying the structure to explore chemical space and improve biological activity.

Positional Diversification Strategies

Positional diversification involves introducing various substituents at different positions of the core scaffold. For this compound, diversification could be achieved at several key positions:

The amine group: The primary amine can be acylated, alkylated, or used as a point of attachment for other functional groups to explore interactions with target proteins.

The pyridine (B92270) ring: Substituents can be introduced on the pyridine ring to modulate electronic properties, solubility, and metabolic stability.

The phenyl ring: While the 4-chloro substituent is defined, its position could be varied, or additional substituents could be added to the phenyl ring to probe structure-activity relationships (SAR).

An example of related research includes the synthesis of 3-(4-chlorophenyl)-4-substituted pyrazole (B372694) derivatives, where the 4-chlorophenyl moiety is present, and various substitutions on the pyrazole ring led to compounds with antifungal and antitubercular activities. nih.gov

Scaffold Hopping and Bioisosteric Replacement

Scaffold hopping and bioisosteric replacement are strategies used to modify a known active compound's core structure to improve its properties while retaining its biological activity. For the this compound scaffold, this could involve:

Replacing the pyridine ring: The pyridine ring could be replaced with other heterocycles like pyrimidine (B1678525), pyrazine, or even non-aromatic rings to explore new intellectual property space and alter physicochemical properties.

Replacing the 4-chlorophenyl group: The 4-chlorophenyl group could be substituted with other halogenated phenyl rings or different aromatic or heteroaromatic systems to investigate the impact on target binding.

Bioisosteric replacement of the methanamine linker: The central CH-NH2 group could be replaced with bioisosteres such as an amide, ester, or other linkers to change the compound's conformational flexibility and hydrogen bonding capabilities.

High-Throughput Screening Campaigns Utilizing this compound Libraries

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those that modulate a specific biological target. While there is no specific, publicly available evidence of large-scale HTS campaigns exclusively using libraries of this compound derivatives, it is plausible that such compounds are included in larger, more diverse screening collections. nih.govnih.govthermofisher.comagilent.comupenn.edu The identification of hits from such campaigns would then lead to more focused medicinal chemistry efforts around this scaffold. nih.gov

Fragment-Based Drug Discovery and this compound

Fragment-based drug discovery (FBDD) is a method that starts with identifying small, low-affinity "fragments" that bind to a biological target. These fragments are then grown or linked together to create more potent lead compounds. The this compound structure itself is larger than a typical fragment. However, smaller components, such as 3-aminomethylpyridine or 4-chlorobenzylamine, could be part of fragment libraries. If such fragments were identified as hits, they could be elaborated upon, potentially leading to structures resembling this compound. The optimization of a micromolar fragment hit from a library screen has been shown to lead to potent and selective inhibitors. nih.gov

Computational Design of this compound Analogues for Specific Targets

Computational methods are integral to modern drug design, enabling the in silico design and evaluation of new compounds before their synthesis. For the this compound scaffold, computational approaches could include:

Molecular Docking: To predict the binding mode and affinity of analogues within the active site of a target protein.

Pharmacophore Modeling: To identify the key chemical features required for biological activity, which can then be used to design new molecules with improved potency and selectivity.

Quantum Mechanics Calculations: To understand the electronic properties of the scaffold and its derivatives, which can influence their reactivity and interactions with biological targets.

Research on related structures, such as 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide (Alpidem), has utilized density functional theory (DFT) and in silico methods to investigate their structural and electronic properties. While not the exact compound, this demonstrates the application of computational tools to similar scaffolds.

The synthesis and in silico evaluation of pyridine-3-carboxamide (B1143946) analogs have also been reported, highlighting the use of computational studies to predict the potential of such compounds. nih.gov

Pharmacological and Biological Evaluation of 4 Chlorophenyl Pyridin 3 Yl Methanamine

In Vitro Biological Activity Profiling

The initial phase of characterizing a compound's biological action involves a battery of in vitro assays. These experiments are designed to determine the compound's interaction with specific molecular targets and its effects on cellular functions in a controlled laboratory setting.

Receptor binding assays are fundamental in identifying the specific protein targets to which a compound binds. These assays measure the affinity of the ligand (the compound) for a receptor. For a molecule like (4-Chlorophenyl)(pyridin-3-yl)methanamine, which contains structural elements present in known psychoactive and cardiovascular drugs, a broad panel of receptor binding assays would be appropriate. This would typically include receptors from the G-protein coupled receptor (GPCR) and ion channel families.

Given that structurally related compounds have shown affinity for dopamine (B1211576) and serotonin (B10506) receptors, initial screening would focus on these. For example, analogues of haloperidol (B65202) containing a 4-chlorophenyl group have been evaluated for their binding affinity at various dopamine (D2, D4) and serotonin (5-HT1A, 5-HT2A, 5-HT2C) receptor subtypes. researchgate.net A hypothetical binding profile for this compound could be determined using radioligand binding assays, where the compound's ability to displace a known radioactive ligand from its receptor is measured. The results are typically expressed as the inhibition constant (Ki), with lower values indicating higher binding affinity.

Hypothetical Receptor Binding Affinity Data

| Receptor Subtype | Ki (nM) |

|---|---|

| Dopamine D2 | 150 |

| Dopamine D4 | 85 |

| Serotonin 5-HT2A | 220 |

| Serotonin 5-HT2C | 450 |

| Adrenergic α1 | 800 |

This table presents hypothetical data for illustrative purposes.

Many drugs exert their effects by inhibiting the activity of specific enzymes. The structural motifs in this compound suggest that it could be screened against various enzyme classes, such as kinases, proteases, or metabolic enzymes like acetylcholinesterase. For instance, various pyridine (B92270) derivatives have been investigated as inhibitors of Janus kinase (JAK1) and ROS receptor tyrosine kinase. nih.govresearchgate.net Similarly, compounds with a chlorophenyl moiety have been studied as potential urease inhibitors. scielo.br

Enzyme inhibition assays would quantify the concentration of the compound required to reduce enzyme activity by 50% (IC50). A hypothetical screening panel and potential results are shown below.

Hypothetical Enzyme Inhibition Data

| Enzyme Target | IC50 (µM) |

|---|---|

| Janus Kinase 1 (JAK1) | 5.2 |

| Acetylcholinesterase (AChE) | 12.8 |

| Urease | >50 |

| Monoamine Oxidase A (MAO-A) | 8.9 |

This table presents hypothetical data for illustrative purposes.

Following target identification through binding or inhibition assays, cell-based functional assays are crucial to determine the compound's effect on cellular signaling and physiology. These assays measure the functional consequence of the compound-target interaction, such as agonist or antagonist activity at a receptor, or the downstream effects of enzyme inhibition.

For example, if binding to the dopamine D2 receptor is confirmed, a functional assay would determine if the compound activates (agonist), blocks (antagonist), or has no effect on the receptor's signaling cascade (e.g., by measuring changes in cyclic AMP levels). Research on related pyridine derivatives has utilized cell-based assays to assess anticancer activity against cell lines like Caco-2 and A549. nih.govfrontiersin.org

Hypothetical Cell-Based Functional Assay Results

| Assay Type | Cell Line | Target Pathway | Measured Effect (EC50/IC50) |

|---|---|---|---|

| Calcium Mobilization | HEK293 (hD2) | D2 Receptor Antagonism | IC50 = 180 nM |

| Cytotoxicity | A549 (Lung Cancer) | Cell Viability (MTT Assay) | GI50 > 100 µM |

This table presents hypothetical data for illustrative purposes. EC50 is the half maximal effective concentration; IC50 is the half maximal inhibitory concentration; GI50 is the concentration for 50% growth inhibition.

Reporter gene assays are a sophisticated type of cell-based assay used to investigate the regulation of gene expression. In these assays, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a specific promoter that is responsive to a signaling pathway of interest. The activity of the reporter gene serves as a proxy for the activation or inhibition of the pathway.

If this compound were found to interact with a nuclear receptor or a pathway that ultimately affects transcription factor activity, a reporter gene assay would be a valuable tool. For instance, to further investigate the functional consequences of its interaction with a GPCR, a reporter assay using a promoter containing a cyclic AMP response element (CRE) could be employed.

Hypothetical Reporter Gene Assay Data

| Target Pathway | Promoter Element | Cell Line | Result (Fold Induction/Inhibition) |

|---|---|---|---|

| CREB Signaling | CRE | CHO-K1 | 0.9-fold (no significant effect) |

This table presents hypothetical data for illustrative purposes.

In Vivo Pharmacological Assessments (Hypothetical, for research outline completeness)

While in vitro assays provide crucial data on molecular and cellular activity, in vivo studies in animal models are necessary to understand a compound's effects in a whole organism. These studies are essential for establishing proof-of-concept for a potential therapeutic application.

A critical step in the in vivo evaluation is to confirm that the compound reaches its intended biological target in the body and binds to it at concentrations sufficient to elicit a pharmacological response. This is known as target engagement. Techniques for assessing target engagement vary depending on the target and can include positron emission tomography (PET) imaging with a radiolabeled version of the compound or a competing ligand, or ex vivo analysis of tissues after administration of the compound.

For this compound, if in vitro studies identify a specific brain receptor as a high-affinity target, a target engagement study in rodents could be designed. This might involve administering the compound and then measuring the occupancy of the target receptor in the brain, for example, by quantifying the displacement of a subsequently administered radioligand. Such studies are vital to correlate the administered dose with the degree of target interaction, which is then linked to the observed pharmacological effects.

Efficacy Studies in Disease Models (Preclinical)

There is currently no publicly available data from preclinical studies investigating the efficacy of this compound in any disease models.

Pharmacodynamic Biomarker Evaluation

No studies have been published that evaluate pharmacodynamic biomarkers associated with the administration of this compound.

Selectivity and Off-Target Profiling of this compound

Information regarding the selectivity and off-target profiling of this compound is not available in the current scientific literature.

Mechanisms of Action Elucidation for this compound

The mechanism or mechanisms of action for this compound have not been elucidated in any published research.

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

There are no published structure-activity relationship studies available for derivatives of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Chlorophenyl Pyridin 3 Yl Methanamine

Impact of Substituents on the Pyridine (B92270) Ring

Electron-donating groups (EDGs) like methoxy (-OCH3) or amino (-NH2) groups increase the electron density on the pyridine ring, making the pyridine nitrogen more basic. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2) or cyano (-CN) groups decrease the electron density, rendering the nitrogen less basic. The position of the substituent also plays a critical role. For instance, an EWG at the 2- or 4-position will have a more pronounced effect on the basicity of the pyridine nitrogen than a substituent at the 3- or 5-position due to resonance effects.

A hypothetical study on a series of analogs could yield the following data, illustrating the impact of electronic effects on biological activity:

| Compound | Substituent on Pyridine Ring | Position | Electronic Effect | Relative Activity (%) |

| 1 | -H | - | Neutral | 100 |

| 2 | -OCH3 | 4 | Donating | 120 |

| 3 | -Cl | 4 | Withdrawing | 80 |

| 4 | -NO2 | 4 | Withdrawing | 60 |

| 5 | -NH2 | 5 | Donating | 110 |

| 6 | -CN | 5 | Withdrawing | 75 |

This table is illustrative and based on general principles of medicinal chemistry.

The size and shape of substituents on the pyridine ring can create steric hindrance, which may either enhance or diminish the compound's activity. Bulky substituents can prevent the molecule from fitting into a binding pocket, thereby reducing its efficacy. However, in some cases, a larger group might promote a more favorable binding conformation.

Studies on related heterocyclic compounds have shown that steric bulk, particularly at positions ortho to the point of attachment to the rest of the molecule, can be detrimental to activity. For example, the introduction of a methyl group at the 2-position of the pyridine ring could lead to a significant decrease in binding affinity due to steric clashes with the target protein.

Consider the following hypothetical data:

| Compound | Substituent on Pyridine Ring | Position | Steric Bulk | Relative Activity (%) |

| 1 | -H | - | Minimal | 100 |

| 7 | -CH3 | 2 | Moderate | 70 |

| 8 | -C(CH3)3 | 2 | High | 30 |

| 9 | -CH3 | 4 | Moderate | 95 |

| 10 | -C(CH3)3 | 4 | High | 85 |

This table is illustrative and based on general principles of medicinal chemistry.

Impact of Substituents on the Chlorophenyl Ring

The 4-chlorophenyl moiety is another critical pharmacophoric element. Modifications to this ring, including the position and nature of the halogen and the introduction of other substituents, can significantly impact activity.

The position of the chlorine atom on the phenyl ring is crucial for activity. Moving the chlorine from the para (4) position to the ortho (2) or meta (3) position can alter the molecule's conformation and electronic properties, leading to changes in binding affinity. The 4-chloro substitution is often optimal as it can occupy a specific hydrophobic pocket in the target protein.

Furthermore, replacing chlorine with other halogens can fine-tune the compound's properties. For instance, fluorine is smaller and more electronegative, which can lead to different interactions. Bromine and iodine are larger and more lipophilic, which could enhance binding in hydrophobic environments but might also introduce steric hindrance.

A hypothetical SAR study might reveal the following trends:

| Compound | Halogen | Position on Phenyl Ring | Relative Activity (%) |

| 1 | -Cl | 4 | 100 |

| 11 | -Cl | 3 | 85 |

| 12 | -Cl | 2 | 60 |

| 13 | -F | 4 | 90 |

| 14 | -Br | 4 | 105 |

| 15 | -I | 4 | 95 |

This table is illustrative and based on general principles of medicinal chemistry.

Replacing the chloro group with alkyl or other aromatic groups can probe the size and nature of the binding pocket. Small alkyl groups like methyl or ethyl might be well-tolerated and could enhance activity through increased lipophilicity. Larger or branched alkyl groups may lead to a decrease in activity due to steric clashes.

The introduction of another aromatic ring, such as a phenyl group, could lead to beneficial π-π stacking interactions within the binding site, potentially increasing potency.

A hypothetical exploration of these substitutions could produce the following results:

| Compound | Substituent on Phenyl Ring (Position 4) | Relative Activity (%) |

| 1 | -Cl | 100 |

| 16 | -CH3 | 98 |

| 17 | -CH2CH3 | 95 |

| 18 | -C(CH3)3 | 70 |

| 19 | -Phenyl | 115 |

This table is illustrative and based on general principles of medicinal chemistry.

Role of the Amine Linker in Modulating Activity

The methanamine linker connecting the two aromatic rings is a flexible yet crucial component of the molecule. Its primary amine group is likely to be protonated at physiological pH, allowing for a key ionic interaction or hydrogen bond with the biological target.

Modifications to this linker can have a profound impact on activity:

N-Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) on the nitrogen atom can alter the amine's basicity and steric profile. While it may reduce the number of hydrogen bond donors, it could also enhance lipophilicity and membrane permeability.

Constraining the Linker: Incorporating the amine into a cyclic structure, such as a piperidine or pyrrolidine ring, can restrict the conformational flexibility of the molecule. This can be advantageous if it locks the molecule into its bioactive conformation, but detrimental if it prevents the necessary orientation for binding.

Homologation: Increasing the length of the linker by inserting additional methylene groups (e.g., an ethanamine linker) would change the distance and relative orientation of the two aromatic rings, which would likely disrupt the optimal binding mode.

A hypothetical SAR table for modifications to the amine linker is presented below:

| Compound | Modification to Amine Linker | Relative Activity (%) |

| 1 | -NH2 | 100 |

| 20 | -NHCH3 | 90 |

| 21 | -N(CH3)2 | 65 |

| 22 | Amine in a piperidine ring | 130 |

| 23 | -CH2NH2 (ethanamine linker) | 40 |

This table is illustrative and based on general principles of medicinal chemistry.

Conformational Analysis and its Influence on Biological Activity

Computational modeling techniques, such as molecular mechanics and quantum chemistry calculations, are instrumental in exploring the conformational landscape of these molecules. These methods can predict the most stable, low-energy conformations and the energy barriers between them. For instance, studies on analogous diaryl compounds have demonstrated that constraining the rotation of the aryl rings can lead to a significant decrease in biological activity, suggesting that a degree of conformational flexibility is necessary for optimal receptor binding. nih.gov This flexibility allows the molecule to adopt the most favorable conformation to interact with the specific amino acid residues within the active site of a protein.

The interplay between different conformations and their associated energy levels can be summarized in the following table, illustrating a hypothetical energy profile for different torsional angles between the phenyl and pyridinyl rings.

| Dihedral Angle (Phenyl-C-C-Pyridine) | Relative Energy (kcal/mol) | Population (%) |

| 0° (Eclipsed) | 5.2 | 5 |

| 60° (Gauche) | 1.5 | 35 |

| 120° (Eclipsed) | 4.8 | 10 |

| 180° (Anti) | 0.0 | 50 |

This is a hypothetical data table for illustrative purposes.

The data suggests that the "Anti" conformation, where the two aromatic rings are furthest apart, is the most energetically favorable. However, the relatively low energy of the "Gauche" conformation indicates that it also exists in a significant population at physiological temperatures. The ability to transition between these conformations might be crucial for the initial binding and subsequent activation or inhibition of a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for (4-Chlorophenyl)(pyridin-3-yl)methanamine Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying molecular descriptors, which represent various physicochemical properties of the molecules, QSAR models can predict the activity of novel, unsynthesized compounds, thereby guiding lead optimization in drug discovery.

For analogues of this compound, a typical QSAR study would involve synthesizing a library of derivatives with variations in substituents on both the chlorophenyl and pyridinyl rings. The biological activity of these compounds would then be determined through in vitro assays. Subsequently, a wide range of molecular descriptors would be calculated for each analogue, including:

Electronic descriptors: Hammett constants (σ), dipole moment, and partial atomic charges, which describe the electronic properties of the molecule.

Steric descriptors: Molar refractivity (MR) and Taft steric parameters (Es), which relate to the size and shape of the molecule.

Hydrophobic descriptors: The partition coefficient (logP), which measures the lipophilicity of the compound.

Multiple linear regression (MLR) or partial least squares (PLS) are common statistical methods used to build the QSAR model. A hypothetical QSAR equation for a series of this compound analogues might look like this:

pIC50 = 0.5 * logP - 1.2 * σ + 0.8 * MR - 2.5

This equation suggests that increasing the lipophilicity (logP) and the size of the substituents (MR) while having electron-donating groups (negative σ) would lead to higher biological activity (pIC50).

The predictive power of a QSAR model is assessed through various validation techniques, including internal validation (leave-one-out cross-validation) and external validation using a separate test set of compounds. A robust and predictive QSAR model can significantly reduce the time and cost associated with the synthesis and testing of new compounds.

Below is a hypothetical data table showcasing a QSAR study for a series of analogues:

| Compound | R1 (on Phenyl) | R2 (on Pyridine) | logP | σ | MR | Observed pIC50 | Predicted pIC50 |

| 1 | 4-Cl | H | 3.5 | 0.23 | 1.0 | 6.2 | 6.1 |

| 2 | 4-F | H | 3.2 | 0.06 | 0.9 | 6.5 | 6.4 |

| 3 | 4-CH3 | H | 4.0 | -0.17 | 1.5 | 7.1 | 7.0 |

| 4 | 4-Cl | 5-Br | 4.1 | 0.23 | 1.8 | 6.8 | 6.9 |

| 5 | 4-Cl | 5-CH3 | 3.9 | 0.23 | 1.6 | 6.5 | 6.6 |

This is a hypothetical data table for illustrative purposes.

Chemoinformatic Approaches to SAR Analysis

Chemoinformatics encompasses the use of computational tools and techniques to analyze and interpret chemical data. In the context of SAR analysis for this compound analogues, chemoinformatic approaches provide a powerful means to visualize and understand the complex relationships between chemical structure and biological activity.

One common chemoinformatic tool is molecular docking . This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. By docking a series of this compound analogues into the active site of a target protein, researchers can gain insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are responsible for binding affinity. This information is invaluable for designing new analogues with improved potency and selectivity.

Another important chemoinformatic approach is the use of pharmacophore modeling . A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. By aligning a set of active compounds, a common pharmacophore model can be generated. This model can then be used to screen large virtual libraries of compounds to identify new chemical scaffolds that possess the desired biological activity.

Furthermore, similarity searching and clustering are chemoinformatic techniques used to group compounds based on their structural similarity. By analyzing the SAR within different clusters of this compound analogues, it is possible to identify key structural motifs that are consistently associated with high or low biological activity.

The integration of these chemoinformatic tools allows for a more rational and efficient approach to drug design. By combining computational predictions with experimental validation, the process of identifying and optimizing lead compounds can be significantly accelerated.

Mechanistic Investigations of 4 Chlorophenyl Pyridin 3 Yl Methanamine

Identification of Molecular Targets for (4-Chlorophenyl)(pyridin-3-yl)methanamine

The precise molecular targets of this compound have not been specifically elucidated in publicly available scientific literature. However, the identification of such targets is a critical step in understanding its mechanism of action. Several powerful and complementary methodologies are routinely employed in drug discovery to achieve this, including proteomics-based approaches and chemical genetics.

Proteomics-Based Target Identification

Proteomics offers a direct and unbiased approach to identify the proteins that physically interact with a small molecule within a complex biological system. nih.govnih.govkcl.ac.uk This is often a crucial step in moving from a compound with an interesting phenotypic effect to a validated mechanism of action. A common strategy involves the use of chemical probes to capture and identify binding partners from cell or tissue lysates. nih.gov

The general workflow for proteomics-based target identification typically involves several key stages:

Probe Design and Synthesis: A chemical probe is synthesized by modifying the small molecule of interest—in this case, this compound—to include a reactive group and an affinity tag. The reactive group, often a photoactivatable moiety like a diazirine, allows for covalent cross-linking to the target protein upon activation (e.g., by UV light). nih.gov The affinity tag, such as biotin, enables the subsequent isolation of the probe-protein complex.

Affinity Capture: The probe is incubated with a biological sample (e.g., cell lysate). After allowing for binding to its target(s), the cross-linking reaction is initiated. The biotinylated probe-protein complexes are then captured using streptavidin-coated beads.

Protein Identification: After stringent washing to remove non-specific binders, the captured proteins are eluted, digested into peptides, and identified using mass spectrometry (MS). nih.gov

Quantitative proteomics techniques, such as Stable Isotope Labeling with Amino acids in Cell culture (SILAC), can be integrated into this workflow to enhance the specificity of target identification by distinguishing true binding partners from background contaminants. nih.gov While no specific proteomics studies have been published for this compound, a hypothetical outcome of such an experiment is illustrated in Table 1.

| Hypothetical Protein Target | Function | Significance Score | Peptide Count |

| Kinase X | Signal Transduction | 98.5 | 15 |

| Receptor Y | Cell Surface Signaling | 95.2 | 11 |

| Enzyme Z | Metabolic Pathway | 92.8 | 9 |

| This table is a hypothetical representation of data that could be generated from a proteomics-based target identification study of this compound and does not represent actual experimental results. |

Chemical Genetics Approaches

Chemical genetics utilizes small molecules as tools to perturb protein function, thereby elucidating gene and pathway function in a manner analogous to traditional genetics. nih.govunimib.it This approach is particularly powerful for identifying the targets of compounds discovered through phenotypic screening. nih.govunimib.it

A common chemical genetics strategy is a genetic screen to identify mutations that confer resistance or hypersensitivity to the compound of interest. For example, a library of cells, each with a different gene knocked out (e.g., using CRISPR-Cas9), can be treated with the compound. acs.orgnih.govacs.org

Resistance mutations often occur in the direct target of the compound, where the mutation prevents the compound from binding.

Hypersensitivity mutations can occur in proteins that function in parallel pathways or in drug efflux pumps.

By identifying the genes that, when mutated, alter the cellular response to this compound, researchers could infer its molecular target and the pathway in which it functions. acs.orgacs.org To date, no such studies have been reported for this specific compound. A hypothetical summary of findings from a chemical genetics screen is presented in Table 2.

| Gene Identified | Effect of Knockout | Potential Role |

| GENE-A | Resistance | Direct target of the compound |

| GENE-B | Hypersensitivity | Component of a parallel pathway |

| GENE-C | Resistance | Drug efflux pump |

| This table is a hypothetical representation of data that could be generated from a chemical genetics screen with this compound and does not represent actual experimental results. |

Molecular Interactions of this compound with Biological Macromolecules

Once a molecular target is identified, the next step is to characterize the precise molecular interactions between the small molecule and the biological macromolecule, typically a protein. This involves understanding the binding site, and the specific non-covalent interactions that stabilize the complex.

Binding Site Mapping

Binding site mapping aims to identify the specific region on a protein where a small molecule binds. This information is invaluable for understanding the compound's mechanism and for guiding medicinal chemistry efforts to improve its potency and selectivity. nih.gov

Several experimental and computational methods are used for this purpose:

X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of the protein-ligand complex, offering a detailed view of the binding site and the orientation of the bound ligand.

Photoaffinity Labeling: As mentioned in the proteomics section, chemical probes with photoreactive groups can be used to covalently label the binding site. Subsequent protein digestion and mass spectrometry can then identify the specific amino acid residues that were modified by the probe. nih.govtechnologynetworks.com

Computational Docking: In silico methods can predict the preferred binding mode of a small molecule to a protein target of known structure. These methods use scoring functions to evaluate different possible binding poses.

As the molecular targets for this compound are not yet identified, no specific binding site mapping data is available.

Hydrogen Bonding Networks

Hydrogen bonds are among the most important interactions for determining the specificity of protein-ligand binding. epa.govacs.orgwisdomlib.org They are formed between a hydrogen bond donor (typically an N-H or O-H group) and a hydrogen bond acceptor (an electronegative atom like oxygen or nitrogen with a lone pair of electrons). youtube.com

The structure of this compound contains potential hydrogen bond donors (the amine N-H) and acceptors (the pyridine (B92270) nitrogen). In a hypothetical protein binding site, these groups could form key interactions with the amino acid residues of the target protein. For example, the amine group could donate a hydrogen bond to the backbone carbonyl oxygen of an amino acid, while the pyridine nitrogen could accept a hydrogen bond from a side chain hydroxyl group (e.g., from serine or threonine). A detailed analysis of these networks is typically performed using structural data from X-ray crystallography. mdpi.com

Hydrophobic Interactions

Hydrophobic interactions are a major driving force for the binding of small molecules to their protein targets. nih.govresearchgate.netwisdomlib.org These interactions occur when nonpolar surfaces of the ligand and the protein come together to minimize their contact with water, which is an entropically favorable process. youtube.comnih.gov

A summary of the potential molecular interactions is provided in Table 3.

| Interaction Type | Potential Group on this compound | Potential Interacting Group on Target Protein |

| Hydrogen Bond Donor | Amine (-NH2) | Carbonyl oxygen, side chain of Asp, Glu |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Side chain of Ser, Thr, Asn, Gln; backbone N-H |

| Hydrophobic Interaction | 4-Chlorophenyl ring, Pyridine ring | Side chain of Ala, Val, Leu, Ile, Phe, Trp |

| This table outlines the types of molecular interactions the compound could theoretically form with a protein target and does not represent actual experimental data. |

Allosteric Modulation by this compound

There is no publicly available research demonstrating that this compound functions as an allosteric modulator. Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site, thereby altering the affinity or efficacy of the endogenous ligand or substrate. Studies on similar chemical structures, such as arylpyrid-3-ylmethanones, have identified them as positive allosteric modulators of α7 nicotinic acetylcholine receptors. Additionally, certain 2-amino-3-substituted thiophene derivatives have been characterized as allosteric modulators of the A1 adenosine receptor. However, the absence of the methanone or thiophene moieties in this compound means these findings cannot be directly applied. Without experimental data from binding assays or functional studies on this specific compound, its capacity for allosteric modulation remains unconfirmed.

Signaling Pathway Perturbations Induced by this compound

Detailed investigations into the effects of this compound on intracellular signaling pathways have not been reported. The perturbation of signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade or the cyclic adenosine monophosphate (cAMP) pathway, is a common mechanism through which bioactive molecules exert their effects. For instance, a structurally dissimilar compound that shares the pyrrolo[2,3-d]pyrimidine scaffold has been shown to down-regulate the Hedgehog (Hh) signaling pathway. Another class of compounds, diphenylmethylamine derivatives, has been investigated for the inhibition of the Akt1 signaling pathway. Nevertheless, the unique combination of the 4-chlorophenyl and pyridin-3-yl groups attached to a methanamine core in the compound of interest necessitates specific studies to determine its influence, if any, on cellular signaling.

Elucidation of Downstream Biological Effects

The downstream biological consequences of any potential interactions of this compound with cellular targets are currently unknown. The elucidation of such effects would require a series of in vitro and in vivo studies, including gene expression analysis, proteomics, and functional assays, to link a specific molecular interaction to a physiological or pathophysiological outcome. Without initial mechanistic data on its molecular targets and affected signaling pathways, any discussion of downstream effects would be entirely speculative.

Computational Chemistry and Molecular Modeling of 4 Chlorophenyl Pyridin 3 Yl Methanamine

Quantum Chemical Calculations for (4-Chlorophenyl)(pyridin-3-yl)methanamine

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to characterizing the intrinsic properties of a molecule. nih.govirjet.net These calculations provide a basis for understanding the molecule's reactivity, stability, and spectroscopic characteristics. mdpi.com For this compound, DFT methods like B3LYP with a basis set such as 6-311++G(d,p) are typically employed to optimize the molecular geometry and compute various electronic parameters. irjet.netresearchgate.net

The analysis of the electronic structure of this compound involves examining the distribution of electron density and related properties. A key tool for this is the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). researchgate.net

For this compound, the electronegative chlorine atom on the phenyl ring and the nitrogen atom in the pyridine (B92270) ring are expected to be regions of negative electrostatic potential, making them likely sites for electrophilic attack or hydrogen bond acceptance. irjet.netresearchgate.net Conversely, the amine (-NH2) group's hydrogen atoms represent areas of positive potential, indicating their role as hydrogen bond donors. researchgate.net This information is vital for predicting how the molecule will interact with biological macromolecules. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. pastic.gov.pk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. sci-hub.seresearchgate.net

A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is likely localized on the electron-rich pyridine and amine groups, while the LUMO may be distributed over the chlorophenyl ring. irjet.net Quantum chemical calculations for analogous structures suggest an energy gap that indicates significant chemical reactivity, which is often a desirable trait for bioactive compounds. sci-hub.seresearchgate.net

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | Chemical reactivity and kinetic stability |

| Dipole Moment | 2.5 D | Molecular polarity |

Molecular Dynamics Simulations of this compound and Target Complexes

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. nih.govmdpi.com For this compound, MD simulations can be applied to its complex with a protein target to assess the stability of their interaction. nih.govnih.gov After an initial binding pose is predicted by molecular docking, an MD simulation can reveal how the ligand and protein adapt to each other in a simulated physiological environment. nih.gov

Docking Studies of this compound to Protein Receptors

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. rrpharmacology.ru This method is widely used to screen for potential drug candidates by estimating their binding affinity and mode of interaction. ijper.orgresearchgate.net For this compound, docking studies would involve placing the molecule into the active site of a relevant protein target.

Studies on similar molecules containing the (4-chlorophenyl) moiety have shown potent inhibitory activity against targets like human mitochondrial branched-chain aminotransferase (BCATm) and various kinases. ijper.orgresearchgate.netmdpi.com In a hypothetical docking study of this compound with a kinase, the pyridine nitrogen and the amine group would likely form hydrogen bonds with key amino acid residues in the active site, such as aspartate or glutamate. The chlorophenyl and pyridine rings would engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine or tyrosine. nih.gov The binding energy, often expressed as a docking score in kcal/mol, indicates the strength of the interaction. nih.gov

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| ASP 145 | Hydrogen Bond (with NH2) | 2.1 |

| GLU 91 | Hydrogen Bond (with Pyridine-N) | 2.5 |

| PHE 89 | π-π Stacking (with Phenyl ring) | 3.8 |

| LEU 22 | Hydrophobic | 4.1 |

| VAL 70 | Hydrophobic | 3.9 |

De Novo Design of this compound-Based Ligands

De novo drug design involves the computational creation of novel molecular structures with desired properties, often starting from a fragment or a known ligand. duke.edunih.gov The this compound scaffold can serve as an excellent starting point for such design. Its core structure can be used as a fragment that is known to bind to a particular pocket in a target protein.

Computational algorithms can then "grow" new functional groups onto this scaffold or "link" it with other fragments to optimize binding affinity and selectivity. nih.gov For example, modifications could be made to the pyridine or phenyl rings to enhance interactions with specific amino acid residues identified through docking studies. This approach validates computational design as a primary method for generating new chemical probes and starting points for drug discovery. duke.edunih.gov

Pharmacophore Modeling and Virtual Screening with this compound as a Template

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.gov Using this compound as a template, a pharmacophore model can be generated. This model would likely include features such as a hydrogen bond donor (the amine group), a hydrogen bond acceptor (the pyridine nitrogen), and two aromatic rings.

This 3D pharmacophore model can then be used as a query for virtual screening of large chemical databases containing millions of compounds. biointerfaceresearch.comresearchgate.net The screening process rapidly identifies other molecules that match the pharmacophore and are therefore likely to have similar biological activity. mdpi.comnih.gov This is an efficient strategy to discover novel and structurally diverse compounds that can be further optimized as potential drug candidates.

Free Energy Perturbation Methods for Binding Affinity Prediction

Computational chemistry and molecular modeling serve as powerful tools in modern drug discovery, offering insights that guide the synthesis and optimization of new therapeutic agents. Among the most rigorous of these computational techniques is the free energy perturbation (FEP) method. wikipedia.org FEP is a statistical mechanics-based approach used to calculate the difference in the free energy of binding between two related ligands, often referred to as a relative binding free energy (ΔΔG). vu.nlyoutube.com This method has gained significant traction in drug discovery projects for its ability to provide predictions of ligand potency with an accuracy that can rival experimental measurements, often with a root mean square error (RMSE) of approximately 1 kcal/mol. escholarship.orgnih.gov

The theoretical foundation of FEP lies in the Zwanzig equation, which relates the free energy difference between two states, A and B, to an ensemble average of the potential energy difference between them. wikipedia.org In the context of drug design, FEP calculates the free energy change of "alchemically" transforming one ligand into another within the protein's binding site and in solution. youtube.com This is achieved through a series of non-physical intermediate steps, creating a pathway from the initial to the final ligand. By comparing the free energy of this transformation in the protein-ligand complex to the free energy of the same transformation in solvent, the relative binding affinity can be determined via a thermodynamic cycle. vu.nl

For a hypothetical study of this compound and its analogs, FEP could be employed to predict how modifications to its chemical structure would affect its binding affinity to a target protein. Such a study would involve setting up molecular dynamics (MD) simulations for the parent compound bound to the target and then systematically perturbing its structure to generate a series of analogs.

A critical aspect of successful FEP calculations is the quality of the initial protein-ligand complex structure, which is often obtained from X-ray crystallography or high-quality homology modeling. drugdesigndata.org Furthermore, adequate sampling of all relevant molecular conformations is essential for the convergence of the calculations. nih.govnih.gov Challenges can arise when the structural modifications between ligands are large or when they induce significant conformational changes in the protein. nih.gov

In a hypothetical FEP study of this compound, a series of analogs could be designed to probe the structure-activity relationship (SAR). For instance, the effect of substituting the chloro group on the phenyl ring with other halogens or small alkyl groups could be investigated. Similarly, modifications to the pyridin-3-yl ring could be explored.

The results of such a hypothetical study could be summarized in a data table comparing the predicted relative binding free energies (ΔΔG) from FEP calculations with hypothetical experimental values.

Hypothetical Research Findings for this compound Analogs

| Compound ID | Modification from Parent Compound | Predicted ΔΔG (kcal/mol) | Hypothetical Experimental ΔΔG (kcal/mol) |

| 1 | This compound (Parent) | 0.0 | 0.0 |

| 2 | 4-Fluorophenyl substitution | +0.5 | +0.3 |

| 3 | 4-Bromophenyl substitution | -0.8 | -0.6 |

| 4 | 4-Methylphenyl substitution | -0.2 | -0.1 |

| 5 | Pyridin-2-yl isomer | +1.2 | +1.5 |

| 6 | Pyridin-4-yl isomer | +0.8 | +1.0 |

Note: The data presented in this table is purely hypothetical and for illustrative purposes to demonstrate the application of FEP. There is no published experimental or computational data for these specific transformations of this compound.

The hypothetical data suggests that substituting the chloro group with a bromo group (Compound 3) could be beneficial for binding affinity, as indicated by the negative ΔΔG value. Conversely, substitutions with a fluoro group (Compound 2) or changing the pyridine isomer (Compounds 5 and 6) are predicted to be detrimental to binding. The small predicted change for the methyl substitution (Compound 4) suggests this position is tolerant to small hydrophobic groups.

The primary interactions governing the binding of such compounds are often a combination of van der Waals and electrostatic interactions. mdpi.combohrium.com The FEP calculations would provide detailed energetic breakdowns, allowing researchers to understand the driving forces behind the predicted changes in affinity. For example, the improved affinity of the bromo-substituted analog might be attributed to more favorable van der Waals contacts within a specific sub-pocket of the binding site.

Derivatives and Analogues of 4 Chlorophenyl Pyridin 3 Yl Methanamine

Future Directions and Therapeutic Potential of 4 Chlorophenyl Pyridin 3 Yl Methanamine

Emerging Therapeutic Areas for (4-Chlorophenyl)(pyridin-3-yl)methanamine Research

The chemical architecture of this compound suggests several promising areas for therapeutic investigation, drawing parallels from research on compounds with similar functional groups.

Oncology: The presence of the pyridine (B92270) ring is a key feature in some compounds designed as tubulin polymerization inhibitors, a mechanism central to many anticancer drugs. For instance, certain 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines have been shown to inhibit tubulin polymerization and exhibit antiproliferative activity against cancer cell lines. nih.gov This suggests that this compound could be a scaffold for developing new anticancer agents.

Neurological Disorders: The pyridin-3-yl moiety is a critical component in some molecules developed as positive allosteric modulators of GABA-A receptors, which have shown potential as antiepileptic drugs. acs.org Additionally, analogs of pyridine have been investigated as antagonists for the TRPV1 receptor, which is involved in pain signaling, indicating a potential for developing novel analgesics. nih.gov

Infectious Diseases: The pyridine ring is a core structure in various compounds explored for their activity against neglected tropical diseases and other infectious agents. For example, novel 4-phenyl-6-(pyridin-3-yl)pyrimidines have demonstrated antitrypanosomal activity. researchgate.net Furthermore, certain triazolopyridine sulfonamides have been synthesized and evaluated as potential antimalarial agents. nih.gov

Agriculture and Plant Health: Beyond human medicine, pyridine-based compounds have been developed to combat agricultural diseases. For example, pyridine-3-carboxamide (B1143946) analogs have been shown to be effective against bacterial wilt in tomatoes. nih.gov

Novel Applications Beyond Traditional Medicinal Chemistry

The unique electronic and structural properties of this compound could lend themselves to applications outside of conventional drug development.

Material Science: Pyridine derivatives are known for their ability to coordinate with metal ions, making them useful as ligands in catalysis and material synthesis. The nitrogen atom in the pyridine ring can act as a binding site, suggesting potential applications in the development of novel catalysts or functional materials.

Biochemical Probes: If the compound is found to have a specific biological target, it could be modified with fluorescent tags or other reporter groups to serve as a chemical probe for studying biological pathways. Such probes are valuable tools for basic scientific research.

Challenges and Opportunities in the Development of this compound

The development of this compound from a laboratory chemical to a therapeutic agent or other application would face several challenges and present numerous opportunities.

| Aspect | Challenges | Opportunities |

| Synthesis | Developing a stereoselective synthesis to isolate a single enantiomer, which may have a more favorable activity and safety profile. | The synthesis of related compounds has been achieved using various catalytic methods, which could be adapted and optimized for large-scale production. frontiersin.org |

| Biological Activity | The biological activity of the specific compound is currently uncharacterized. Extensive screening would be needed to identify its primary targets. | The diverse activities of related compounds suggest a high probability of finding some form of biological activity. |

| Selectivity | Achieving high selectivity for a specific biological target to minimize off-target effects. | The structure allows for systematic modification of both the chlorophenyl and pyridinyl rings to fine-tune selectivity. |

| Pharmacokinetics | Ensuring the compound has appropriate absorption, distribution, metabolism, and excretion (ADME) properties for its intended use. | Early in-silico and in-vitro ADME studies can guide the structural modifications needed to improve pharmacokinetic profiles. |

Interdisciplinary Research Perspectives for this compound

The exploration of this compound's full potential would benefit from a multi-pronged, interdisciplinary approach.

Computational Chemistry and Biology: In-silico docking studies could predict potential biological targets for the compound, helping to prioritize experimental screening efforts. nih.govnih.gov Density Functional Theory (DFT) calculations could provide insights into its electronic properties and reactivity. mdpi.com

Medicinal Chemistry and Pharmacology: Synthetic chemists could create a library of derivatives by modifying the core structure. These would then be evaluated by pharmacologists to establish structure-activity relationships (SAR). acs.orgnih.gov

Structural Biology: If a promising biological target is identified, X-ray crystallography or cryo-electron microscopy could be used to determine the three-dimensional structure of the compound bound to its target, providing a detailed understanding of the interaction and guiding further optimization.

Intellectual Property and Patent Landscape (Hypothetical for academic outline)

Given the lack of specific, publicly disclosed applications for this compound, its direct patent landscape is minimal. However, a hypothetical patent strategy would likely focus on several key areas:

Composition of Matter: A patent could be filed claiming the novel chemical entity itself, if it has not been previously described in a way that anticipates its use.

Method of Use: If a specific therapeutic activity is discovered (e.g., anticancer, antiepileptic), a patent could be sought to protect the use of the compound for treating that condition.

Analogs and Derivatives: A broader patent application might claim a genus of related compounds, encompassing variations of the core structure, to create a protective halo around the lead compound.

Synthetic Process: A novel and non-obvious method for synthesizing the compound could also be patentable.

The existing patents for related compounds, such as those for fungicidal dipeptides or pyrimidine (B1678525) derivatives, would need to be carefully considered to ensure that any new patent application for this compound is novel and non-obvious. nih.govnih.gov

Concluding Remarks on the Academic Trajectory of this compound

This compound stands as a chemical entity with untapped potential. Its constituent chemical motifs are prevalent in a wide array of biologically active compounds, suggesting that it is a promising candidate for future investigation. The academic trajectory for this compound would likely begin with broad biological screening to identify a primary area of activity. From there, a collaborative effort involving computational modeling, synthetic chemistry, pharmacology, and structural biology would be essential to unlock its potential. While significant research is required, the structural alerts within this molecule provide a rational basis for its exploration as a lead compound in drug discovery or as a functional molecule in other scientific domains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.